tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

Medicinal Chemistry SAR CNS Drug Discovery

tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352516-04-1) is a synthetic, Boc-protected pyrrolidine derivative featuring a 2-methyl-6-(pyrrolidin-1-yl)pyridine moiety. It belongs to a class of compounds explored as intermediates for negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) and for inhibitors of epigenetic targets like the Polycomb protein EED.

Molecular Formula C19H29N3O2
Molecular Weight 331.5 g/mol
Cat. No. B15059653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate
Molecular FormulaC19H29N3O2
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N2CCCC2)C3CCCN3C(=O)OC(C)(C)C
InChIInChI=1S/C19H29N3O2/c1-14-15(9-10-17(20-14)21-11-5-6-12-21)16-8-7-13-22(16)18(23)24-19(2,3)4/h9-10,16H,5-8,11-13H2,1-4H3
InChIKeyGSRNMXVKHLKEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate: A Key Protected Pyrrolidine Intermediate for CNS and Oncology Research


tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352516-04-1) is a synthetic, Boc-protected pyrrolidine derivative featuring a 2-methyl-6-(pyrrolidin-1-yl)pyridine moiety . It belongs to a class of compounds explored as intermediates for negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) [1] and for inhibitors of epigenetic targets like the Polycomb protein EED [2]. Its specific structure, combining a pyrrolidine ring with a substituted pyridine, offers a distinct vector for structure-activity relationship (SAR) exploration that is not achievable with common piperidine or unsubstituted pyridine analogs.

Why a Generic Pyrrolidine Building Block Cannot Replace tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate


Procurement based solely on a shared pyrrolidine or pyridine core carries a high risk of selecting an analog that either fails to replicate or completely precludes the desired downstream functional properties. The precise 2-methyl-6-(pyrrolidin-1-yl) substitution pattern on the pyridine ring is a critical pharmacophoric element derived from medicinal chemistry campaigns targeting mGlu5 NAMs [1]. Replacing this compound with a simpler analog like tert-butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352499-80-9) would omit the essential pyrrolidin-1-yl group, fundamentally altering its utility as a synthetic intermediate for the established biologically active chemotypes . Similarly, choosing a piperidine analog such as tert-butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate (CAS 1352529-05-5) introduces a six-membered ring, which can significantly change the conformational preferences and the geometry of the final compound's binding to its biological target, as demonstrated by the distinct SAR trends in published 6-aryl-3-pyrrolidinylpyridine series [1].

Head-to-Head Evidence for Tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate Against Its Closest Analogs


Difference in Molecular Weight and Formula Compared to a Piperidine Analog

The core structural differentiation of the target compound from its direct piperidine analog is the five-membered pyrrolidine ring linked to the pyridine core, versus a six-membered piperidine. This results in a quantifiably different molecular formula and weight, which impacts physicochemical properties and pharmacophore geometry .

Medicinal Chemistry SAR CNS Drug Discovery

Presence of a Key Pyrrolidin-1-yl Substituent Absent in Simpler Analogs

A critical structural differentiator is the 6-(pyrrolidin-1-yl) group on the pyridine ring. The closest commercially available analog without this substituent is tert-butyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate. This substitution pattern is a direct descendant of the structure-activity relationship (SAR) from the '6-aryl-3-pyrrolidinylpyridine' series, where the 6-substituent is essential for mGlu5 affinity. For example, a 6-aryl analog from this series showed a Ki of 4.4 nM against the rat mGlu5 receptor [1][2].

Synthetic Intermediate Fragment-Based Drug Discovery mGlu5 Pharmacology

Supply Purity and ISO Certification Standard

Vendor data indicates that the target compound is available at a high purity specification of ≥98% (NLT 98%), and the supplier operates under ISO certification, factors critical for reproducible research. A direct comparator, the piperidine analog from the same vendor, is offered at a lower specification of 95% purity .

Chemical Procurement Quality Control Research Reproducibility

Precision Application Scenarios for Tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate Based on Differential Evidence


Synthesis of Next-Generation mGlu5 Negative Allosteric Modulators

This compound is the direct synthetic precursor for exploring novel 6-substituted-3-pyrrolidinylpyridine mGlu5 NAMs, a class lacking an alkyne or oxadiazole moiety [1]. Its core structure directly mimics the 6-aryl-3-pyrrolidinylpyridine scaffold. Using the Boc-protected intermediate allows for late-stage diversification at the pyrrolidine nitrogen, which is essential for tuning potency, selectivity, and CNS penetration as described in the seminal SAR study [1].

Epigenetic Probe and Lead Optimization for EED Inhibition

The specific 2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl motif present in this compound is a known structural feature in pyrrolidine-based inhibitors of the Polycomb protein EED, a target in oncology [2]. The target compound, where the pyrrolidine nitrogen is Boc-protected, serves as a key intermediate that can be deprotected and further functionalized to create focused libraries for optimizing EED binding affinity, where initial analogs have shown IC50 values in the nanomolar range [2].

Fragment-Based Drug Discovery (FBDD) Library Synthesis

The compound's unique combination of a protected pyrrolidine and a bis-nitrogen-containing heterocycle makes it an ideal advanced fragment for FBDD. Unlike simpler, unprotected fragments, this pre-built intermediate incorporates a key selectivity-determining group (6-pyrrolidin-1-yl), allowing medicinal chemists to rapidly explore vectors divergent from classical piperidine- or pyrrolidine-only fragments [1]. The high purity (NLT 98%) ensures reliable hit validation in biophysical screening .

Methodology Development for C-N and C-C Cross-Coupling

The compound's stable, Boc-protected pyrrolidine and electron-rich pyridine core makes it a robust substrate for developing and validating new palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, particularly the 6-pyrrolidin-1-yl group, can serve as a steric and electronic benchmark for scope studies, which is distinct from the simpler, commercially ubiquitous 2-methylpyridine substrates [1].

Quote Request

Request a Quote for tert-Butyl 2-(2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.